molecular formula C11H12FNO B6188449 N-[(1r,3r)-3-fluorocyclobutyl]benzamide CAS No. 2397600-27-8

N-[(1r,3r)-3-fluorocyclobutyl]benzamide

Cat. No.: B6188449
CAS No.: 2397600-27-8
M. Wt: 193.2
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Description

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluorocyclobutyl group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-fluorocyclobutyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production, ensuring high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group and benzamide moiety contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1r,3r)-3-fluorocyclobutyl]benzamide include other benzamide derivatives and fluorocyclobutyl compounds. Examples include:

  • N-(3-fluorocyclobutyl)benzamide
  • N-(3-chlorocyclobutyl)benzamide
  • N-(3-bromocyclobutyl)benzamide

Uniqueness

This compound is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

2397600-27-8

Molecular Formula

C11H12FNO

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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